methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate
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Overview
Description
Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate is a synthetic organic compound with the molecular formula C12H14N2O5S It is characterized by the presence of an indazole ring substituted with a methanesulfonyloxy group and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Methanesulfonyloxy Group: The methanesulfonyloxy group is introduced via a sulfonation reaction using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Esterification: The final step involves the esterification of the indazole derivative with methyl 3-bromopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be done using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Nucleophilic Substitution: Substituted indazole derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate is largely dependent on its interaction with biological targets. The methanesulfonyloxy group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[3-(trifluoromethanesulfonyloxy)-1H-indazol-1-yl]propanoate: Similar structure but with a trifluoromethanesulfonyloxy group.
Methyl 3-[3-(tosyloxy)-1H-indazol-1-yl]propanoate: Similar structure but with a tosyloxy group.
Methyl 3-[3-(bromomethanesulfonyloxy)-1H-indazol-1-yl]propanoate: Similar structure but with a bromomethanesulfonyloxy group.
Uniqueness
Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate is unique due to the presence of the methanesulfonyloxy group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-(3-methylsulfonyloxyindazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-18-11(15)7-8-14-10-6-4-3-5-9(10)12(13-14)19-20(2,16)17/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPFPIGBXJQOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C2=CC=CC=C2C(=N1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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